Cas no 1038731-97-3 (8-iodo-1,2,3,4-tetrahydroquinoline)

8-iodo-1,2,3,4-tetrahydroquinoline 化学的及び物理的性質
名前と識別子
-
- Quinoline, 1,2,3,4-tetrahydro-8-iodo-
- 8-iodo-1,2,3,4-tetrahydroquinoline
- SCHEMBL16593665
- GYQKIMYDVBKPMQ-UHFFFAOYSA-N
- EN300-1262436
- CS-0304946
- 1038731-97-3
- AKOS009254208
-
- インチ: 1S/C9H10IN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2
- InChIKey: GYQKIMYDVBKPMQ-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C=CC=C2I)CCC1
計算された属性
- せいみつぶんしりょう: 258.98580g/mol
- どういたいしつりょう: 258.98580g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 12Ų
じっけんとくせい
- 密度みつど: 1.678±0.06 g/cm3(Predicted)
- ふってん: 321.0±31.0 °C(Predicted)
- 酸性度係数(pKa): 3.27±0.20(Predicted)
8-iodo-1,2,3,4-tetrahydroquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1262436-1.0g |
8-iodo-1,2,3,4-tetrahydroquinoline |
1038731-97-3 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1262436-50mg |
8-iodo-1,2,3,4-tetrahydroquinoline |
1038731-97-3 | 50mg |
$218.0 | 2023-10-02 | ||
Enamine | EN300-1262436-100mg |
8-iodo-1,2,3,4-tetrahydroquinoline |
1038731-97-3 | 100mg |
$326.0 | 2023-10-02 | ||
Enamine | EN300-1262436-2500mg |
8-iodo-1,2,3,4-tetrahydroquinoline |
1038731-97-3 | 2500mg |
$1848.0 | 2023-10-02 | ||
Enamine | EN300-1262436-10000mg |
8-iodo-1,2,3,4-tetrahydroquinoline |
1038731-97-3 | 10000mg |
$4052.0 | 2023-10-02 | ||
Enamine | EN300-1262436-5000mg |
8-iodo-1,2,3,4-tetrahydroquinoline |
1038731-97-3 | 5000mg |
$2732.0 | 2023-10-02 | ||
Enamine | EN300-1262436-500mg |
8-iodo-1,2,3,4-tetrahydroquinoline |
1038731-97-3 | 500mg |
$735.0 | 2023-10-02 | ||
Enamine | EN300-1262436-1000mg |
8-iodo-1,2,3,4-tetrahydroquinoline |
1038731-97-3 | 1000mg |
$943.0 | 2023-10-02 | ||
Enamine | EN300-1262436-250mg |
8-iodo-1,2,3,4-tetrahydroquinoline |
1038731-97-3 | 250mg |
$466.0 | 2023-10-02 |
8-iodo-1,2,3,4-tetrahydroquinoline 関連文献
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1. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
8-iodo-1,2,3,4-tetrahydroquinolineに関する追加情報
8-Iodo-1,2,3,4-Tetrahydroquinoline: A Comprehensive Overview
The compound with CAS No. 1038731-97-3, commonly referred to as 8-iodo-1,2,3,4-tetrahydroquinoline, has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of tetrahydroquinoline, a heterocyclic structure that has been extensively studied for its potential applications in drug discovery and material science. The 8-iodo substitution introduces unique electronic and steric properties to the molecule, making it a valuable tool in various research domains.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 8-iodo-1,2,3,4-tetrahydroquinoline. Researchers have employed methodologies such as catalytic cross-coupling reactions and directed metallation strategies to achieve high yields and purity levels. These techniques not only enhance the scalability of the synthesis but also pave the way for further functionalization of the molecule. The ability to introduce diverse substituents at specific positions on the tetrahydroquinoline ring has opened new avenues for exploring its biological and chemical properties.
One of the most promising applications of 8-iodo-1,2,3,4-tetrahydroquinoline lies in its potential as a building block for drug development. The tetrahydroquinoline scaffold is known for its ability to interact with various biological targets, including G-protein coupled receptors (GPCRs) and ion channels. The presence of an iodine atom at position 8 further modulates these interactions by introducing halogen bonding capabilities. Recent studies have demonstrated that this compound exhibits selective binding to certain receptor subtypes, making it a candidate for treating conditions such as neuropathic pain and anxiety disorders.
In addition to its pharmacological applications, 8-iodo-1,2,3,4-tetrahydroquinoline has shown potential in materials science. Its aromaticity and rigid structure make it suitable for use in organic electronics. Researchers have explored its role as a component in light-emitting diodes (LEDs) and solar cells. The iodine substitution enhances the molecule's electron transport properties, which are critical for achieving high efficiency in these devices. Furthermore, its stability under thermal and photochemical conditions makes it a robust candidate for practical applications.
The study of 8-iodo-1,2,3,4-tetrahydroquinoline has also contributed to our understanding of heterocyclic chemistry. Its reactivity patterns under different reaction conditions provide insights into the behavior of similar compounds. For instance, investigations into its participation in cycloaddition reactions have revealed novel pathways for constructing complex molecular architectures. These findings not only advance fundamental chemical knowledge but also offer practical solutions for synthesizing bioactive molecules.
From an environmental perspective, the synthesis and application of 8-iodo-1,2,3,4-tetrahydroquinoline are being optimized to minimize ecological impact. Green chemistry principles are increasingly being incorporated into its production processes to reduce waste and energy consumption. This shift reflects a broader trend toward sustainable practices in chemical research and industry.
In conclusion,8-Iodo-1,2,,tetrahydroquinoline stands as a testament to the ingenuity of modern chemical research. Its versatile structure and functional groups make it a valuable asset across multiple disciplines. As ongoing studies continue to uncover new properties and applications for this compound,the future of 8-Iodo-Tetrahydroquinoline looks both exciting and promising.
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